6-Chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one 6-Chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15186355
InChI: InChI=1S/C17H20ClNO3/c1-2-5-11-8-15(20)22-17-12(11)9-14(18)16(21)13(17)10-19-6-3-4-7-19/h8-9,21H,2-7,10H2,1H3
SMILES:
Molecular Formula: C17H20ClNO3
Molecular Weight: 321.8 g/mol

6-Chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one

CAS No.:

Cat. No.: VC15186355

Molecular Formula: C17H20ClNO3

Molecular Weight: 321.8 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one -

Specification

Molecular Formula C17H20ClNO3
Molecular Weight 321.8 g/mol
IUPAC Name 6-chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one
Standard InChI InChI=1S/C17H20ClNO3/c1-2-5-11-8-15(20)22-17-12(11)9-14(18)16(21)13(17)10-19-6-3-4-7-19/h8-9,21H,2-7,10H2,1H3
Standard InChI Key GPGWGTNBTXZUPV-UHFFFAOYSA-N
Canonical SMILES CCCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCCC3

Introduction

“6-Chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one” is a synthetic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of organic compounds featuring a benzopyrone scaffold. These molecules are widely studied for their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities.

This specific compound integrates a pyrrolidine group and halogen substitution, which are structural modifications often linked to enhanced biological activity. Below is an in-depth exploration of its structure, synthesis, and potential applications.

Synthesis Pathway

The synthesis of “6-Chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one” likely involves the following steps:

  • Starting Material Preparation:

    • A substituted salicylaldehyde derivative (e.g., 6-chlorosalicylaldehyde) is used as the precursor for the chromenone core.

  • Cyclization Reaction:

    • Condensation with a β-ketoester under acid or base catalysis forms the chromenone skeleton.

  • Substitution Reactions:

    • Introduction of the propyl group at position 4 via alkylation.

    • Pyrrolidinylmethyl substitution at position 8 through nucleophilic substitution or Mannich-type reaction.

  • Final Purification:

    • The compound is purified through recrystallization or chromatography.

This pathway emphasizes atom economy and modularity, allowing for structural tuning to optimize biological activity.

Potential Biological Activities

Chromene derivatives are known for their wide-ranging pharmacological profiles. Based on structural analogs, this compound may exhibit:

ActivityMechanism/Target
AnticancerPotential inhibition of topoisomerase enzymes or induction of apoptosis
AntioxidantScavenging reactive oxygen species (ROS) due to hydroxyl substitution
Anti-inflammatoryModulation of inflammatory mediators like COX or LOX enzymes
AntimicrobialDisruption of microbial cell walls or inhibition of key enzymes

These activities arise from the interplay between the electron-withdrawing chlorine atom, hydroxyl-mediated hydrogen bonding, and pyrrolidine's basicity.

Data Table: Comparison with Related Compounds

Compound NameKey SubstituentsActivity ProfileReference
“6-Chloro-7-hydroxy-4-propyl chromenone”Cl (6), OH (7), Propyl (4)Antioxidant, Anti-inflammatoryHypothetical
“8-(Pyrrolidin-1-ylmethyl)-chromenone derivatives”Pyrrolidine (8), Hydroxyl (var.)Anticancer, AntimicrobialRelated studies
“Halogenated Coumarins”Halogens (var.), Hydroxyl (var.)Antifungal, Enzyme InhibitionLiterature

Future Directions

To fully explore the potential of “6-Chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one,” the following studies are recommended:

  • Comprehensive in vitro screening against cancer cell lines.

  • Evaluation of antioxidant capacity using DPPH or ABTS assays.

  • Molecular docking studies to identify binding affinities with target enzymes.

  • Toxicological profiling in animal models.

These investigations will help elucidate its therapeutic viability and guide further optimization efforts.

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